Hyodeoxyoxazoline

Description

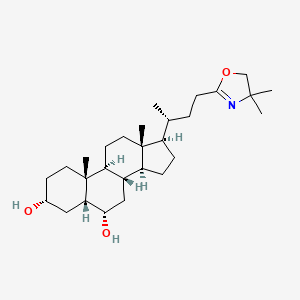

Hyodeoxyoxazoline is a heterocyclic compound belonging to the oxazoline family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is supplied by Leap Chem Co., Ltd. as a fine chemical for research and industrial applications, indicating its relevance in synthetic chemistry and drug discovery .

Oxazolines are versatile intermediates in organic synthesis, often employed as ligands in catalysis or precursors for pharmaceuticals. This compound’s exact biological or chemical roles remain underexplored in the literature reviewed, but its structural analogs (e.g., substituted oxazolines, isoxazoles) are well-documented in drug design and material science .

Properties

CAS No. |

95511-28-7 |

|---|---|

Molecular Formula |

C28H47NO3 |

Molecular Weight |

445.7 g/mol |

IUPAC Name |

(3R,5R,6S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |

InChI |

InChI=1S/C28H47NO3/c1-17(6-9-25-29-26(2,3)16-32-25)20-7-8-21-19-15-24(31)23-14-18(30)10-12-28(23,5)22(19)11-13-27(20,21)4/h17-24,30-31H,6-16H2,1-5H3/t17-,18-,19+,20-,21+,22+,23+,24+,27-,28-/m1/s1 |

InChI Key |

GDHKZXQQQIMYAM-UYYKWOEPSA-N |

SMILES |

CC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC1=NC(CO1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |

Canonical SMILES |

CC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C |

Synonyms |

2-(3 alpha,6 alpha-dihydroxy-24-nor-5 beta-cholanyl)-4,4-dimethyl-2-oxazoline hyodeoxyoxazoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Hyodeoxyoxazoline with structurally or functionally related heterocyclic compounds, focusing on synthesis, bioactivity, and applications:

Key Insights:

- Structural Diversity : this compound’s hyodeoxy group may confer unique stereochemical properties compared to simpler oxazolines like 5-oxazolone, which lacks complex substituents .

- Synthetic Accessibility : Unlike benzoxadiazoles or hydrazone-oxazoline hybrids (synthesized via multistep condensations ), this compound’s commercial availability suggests optimized large-scale production, though synthetic details are proprietary .

- Bioactivity Gaps: While benzoxadiazoles and hydrazone-oxazolines show antimicrobial and anticancer activity , this compound’s biological profile remains uncharacterized.

- Toxicity Considerations: Isoxazoline derivatives like α-amino-3-hydroxy-5-isoxazoleacetic acid exhibit neurotoxicity , underscoring the need for safety profiling in this compound analogs.

Research Findings and Data Gaps

- Oxazoline Applications : Oxazolines are pivotal in asymmetric catalysis (e.g., Evans auxiliaries) and polymer science , but this compound’s role in these areas is unexplored.

- Comparative Bioactivity : Hydrazone-oxazoline hybrids (e.g., compound 6n) inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values < 10 μM , suggesting this compound derivatives could target similar pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.